N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "APTP" and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Evaluation as Anti-inflammatory Agents : Compounds with a structure related to "N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide" have been synthesized and evaluated for their potential anti-inflammatory properties. One study highlighted the synthesis of a series of compounds for animal toxicity, analgesic, and anti-inflammatory studies, indicating the importance of structural variations in enhancing biological activity (Thabet, Helal, Salem, & Abdelaal, 2011).
Antioxidant and Anticancer Activity
- Evaluation for Antioxidant and Anticancer Properties : Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases, and showed promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : Another study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, including compounds structurally similar to "N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide". These compounds were tested for their antibacterial and antifungal activities, demonstrating the potential for developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Selective Human Adenosine A3 Receptor Antagonists
- Development as Selective Antagonists for Human Adenosine A3 Receptors : Research on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, similar to the compound , identified these as potent and selective antagonists for human adenosine A3 receptors. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by adenosine A3 receptors (Jung, Kim, Gao, Gross, Melman, Jacobson, & Kim, 2004).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14(24)20-19(15-6-4-3-5-7-15)23-21(28-20)22-18(25)12-13-27-17-10-8-16(26-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKZLSOEYDEPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide |
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